![molecular formula C10H8ClFO B1434810 3-Chloro-3-(2-fluorophenyl)-2-methylprop-2-enal CAS No. 1567637-23-3](/img/structure/B1434810.png)
3-Chloro-3-(2-fluorophenyl)-2-methylprop-2-enal
Overview
Description
3-Chloro-3-(2-fluorophenyl)-2-methylprop-2-enal, also known as 2-chloro-3-(2-fluorophenyl)-2-methylprop-2-enal, is an organic compound with a molecular formula of C10H9ClF. It is a colorless liquid that is soluble in organic solvents and has a strong odor. It is a versatile compound that has been studied for its applications in medicinal and industrial chemistry.
Scientific Research Applications
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules. Its reactivity due to the presence of the aldehyde group makes it a valuable building block for constructing more complex structures. For instance, it can be used in the Hantzsch thiazole synthesis, a reaction that forms thiazole rings, which are core structures in many pharmaceuticals .
Pharmaceutical Development
The structural motifs present in “3-Chloro-3-(2-fluorophenyl)-2-methylprop-2-enal” are found in many drugs. The compound’s potential for forming bonds with various functional groups allows for the creation of novel pharmacophores, which can lead to the development of new medications with antibacterial, antifungal, or antiviral properties .
properties
IUPAC Name |
(Z)-3-chloro-3-(2-fluorophenyl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-4-2-3-5-9(8)12/h2-6H,1H3/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZLARZUZLUGZ-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1F)/Cl)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(2-fluorophenyl)-2-methylprop-2-enal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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